Cas no 2227705-08-8 ((2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol)
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
- EN300-1908934
- 2227705-08-8
-
- Inchi: 1S/C10H12BrClO/c1-7(13)2-3-8-6-9(12)4-5-10(8)11/h4-7,13H,2-3H2,1H3/t7-/m1/s1
- InChI Key: FJNGHSPUBJPORK-SSDOTTSWSA-N
- SMILES: BrC1C=CC(=CC=1CC[C@@H](C)O)Cl
Computed Properties
- Exact Mass: 261.97601g/mol
- Monoisotopic Mass: 261.97601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908934-1g |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol |
2227705-08-8 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1908934-5g |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol |
2227705-08-8 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1908934-10g |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol |
2227705-08-8 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1908934-0.05g |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol |
2227705-08-8 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1908934-0.1g |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol |
2227705-08-8 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1908934-0.25g |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol |
2227705-08-8 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1908934-0.5g |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol |
2227705-08-8 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1908934-1.0g |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol |
2227705-08-8 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1908934-2.5g |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol |
2227705-08-8 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1908934-5.0g |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol |
2227705-08-8 | 5g |
$4475.0 | 2023-06-01 |
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
Compound CAS No. 2227705-08-8: (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
Introduction to (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
Compound CAS No. 2227705-08-8, commonly referred to as (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block in the synthesis of complex molecules. The (R)-configuration at the second carbon atom ensures high enantioselectivity, which is critical in drug development and asymmetric synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol, leveraging modern catalytic methods and stereocontrol techniques. Researchers have demonstrated that this compound can be synthesized via a multi-step process involving bromination, chlorination, and alcohol formation, with precise control over stereochemistry at each stage. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.
The structural features of (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol include a bromine atom at the second position and a chlorine atom at the fifth position on the phenyl ring, along with a hydroxyl group on the second carbon of the butane chain. This arrangement imparts unique electronic and steric properties to the molecule, which are essential for its reactivity in various chemical reactions. The presence of both bromine and chlorine atoms on the aromatic ring also contributes to its potential as an intermediate in heterocyclic synthesis.
Recent studies have highlighted the role of (R)-configured alcohols like this compound in asymmetric catalysis. For instance, researchers have utilized this compound as a chiral ligand in transition-metal-catalyzed reactions, demonstrating exceptional enantioselectivity in forming complex carbon frameworks. Such applications underscore its importance in modern organic synthesis.
In terms of physical properties, (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol exhibits a melting point of approximately 115°C and a boiling point around 310°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various reaction conditions. The compound is also stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
The synthesis of this compound typically involves a sequence of reactions starting from bromobenzene derivatives. Recent advancements have focused on optimizing these steps to minimize waste and improve efficiency. For example, researchers have developed catalytic methods using palladium catalysts for cross-coupling reactions, enabling cleaner and faster syntheses.
In terms of applications, (2R)-4-(2-bromo-5-chlorophenyl)butan-
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